Norhydrocodone - 5083-62-5

Norhydrocodone

Catalog Number: EVT-1585665
CAS Number: 5083-62-5
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Norhydrocodone is a semi-synthetic opioid derived from hydrocodone, which is itself a derivative of codeine. It is primarily recognized as an inactive metabolite of hydrocodone, produced through the enzymatic action of cytochrome P450 enzymes, specifically CYP3A4. While norhydrocodone has limited pharmacological activity compared to its parent compound, it serves as a significant marker in drug testing and pharmacokinetic studies due to its presence in biological matrices following hydrocodone administration.

Source

Norhydrocodone is synthesized in the human body through the metabolism of hydrocodone. The metabolic pathway involves the conversion of hydrocodone by liver enzymes, predominantly CYP2D6 and CYP3A4, leading to various metabolites including norhydrocodone. This compound can also be found in trace amounts in certain pharmaceutical formulations that contain hydrocodone as an active ingredient .

Classification

Norhydrocodone is classified as an opioid analgesic. It falls under the category of narcotic medications used primarily for pain relief. As a metabolite of hydrocodone, it does not exhibit significant analgesic properties but is important for understanding the pharmacokinetics and dynamics of opioid medications .

Synthesis Analysis

Methods

The synthesis of norhydrocodone occurs naturally in the body through metabolic processes rather than through direct chemical synthesis. The primary method involves the hydroxylation of hydrocodone, which can be catalyzed by specific cytochrome P450 enzymes.

Technical Details:

  1. Enzymatic Conversion: The conversion of hydrocodone to norhydrocodone is facilitated by liver enzymes, notably CYP2D6 and CYP3A4.
  2. Metabolic Pathway: Hydrocodone undergoes oxidative metabolism where it loses a methyl group, resulting in the formation of norhydrocodone.
  3. Factors Influencing Synthesis: Genetic polymorphisms affecting enzyme activity can influence the levels of norhydrocodone produced in individuals .
Molecular Structure Analysis

Structure

Norhydrocodone has a molecular formula of C18H23NO3 and a molecular weight of 301.38 g/mol. The structure consists of a phenanthrene core with various functional groups including hydroxyl and methoxy groups.

  • Structural Representation:
    • The compound features a hydroxyl group (-OH) at the 3-position and a methoxy group (-OCH3) at the 6-position on the aromatic ring.

Data

  • Molecular Formula: C18H23NO3
  • Molecular Weight: 301.38 g/mol
  • IUPAC Name: (1S,4R)-4-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-2-one
Chemical Reactions Analysis

Reactions

Technical Details:

  1. Phase I Metabolism: Involves oxidation reactions leading to further metabolites.
  2. Phase II Metabolism: Conjugation reactions may occur, such as glucuronidation, which enhances solubility for excretion.
Mechanism of Action

Process

  • Data on Mechanism:
    • Norhydrocodone is formed primarily through hepatic metabolism.
    • Its presence can indicate prior administration of hydrocodone and assist in determining drug exposure levels during toxicological assessments .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Melting Point: Approximately 263–268 °C.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Limited reactivity due to its structural characteristics; primarily inert unless undergoing metabolic transformation.
Applications

Scientific Uses

Norhydrocodone plays a crucial role in clinical and forensic toxicology as a biomarker for hydrocodone use. It aids in:

  • Drug Testing: Used to confirm prior use of hydrocodone in urine samples.
  • Pharmacokinetic Studies: Assists researchers in understanding the metabolism and elimination pathways of hydrocodone.
  • Clinical Monitoring: Helps healthcare providers monitor patients on opioid therapy for compliance and potential misuse .
Metabolic Pathways and Biotransformation of Norhydrocodone

Enzymatic Synthesis via CYP3A4-Mediated N-Demethylation of Hydrocodone

Norhydrocodone is primarily biosynthesized through the cytochrome P450 (CYP)-mediated N-demethylation of hydrocodone. CYP3A4 is the dominant isoform responsible for this conversion, catalyzing the oxidative removal of the N-methyl group to form the secondary amine metabolite. In vitro studies using human liver microsomes demonstrate that norhydrocodone formation follows Michaelis-Menten kinetics, with a mean Km value of 5.1 mM, indicating low binding affinity between hydrocodone and CYP3A4 [1] [5]. This kinetic profile contrasts sharply with the high-affinity O-demethylation pathway (Km = 26 µM for CYP2D6-mediated hydromorphone formation) [1].

Inhibition studies confirm CYP3A4's central role: norhydrocodone production is suppressed by >80% in the presence of chemical inhibitors troleandomycin (CYP3A4-specific) and ketoconazole (broad-spectrum CYP inhibitor), and by monoclonal antibodies targeting CYP3A4 [1] [5]. Recombinant enzyme assays show that CYP3A4 exclusively generates norhydrocodone without producing hydromorphone or other oxidative metabolites [5]. The reaction proceeds via a carbon-centered radical mechanism, where CYP3A4 abstracts a hydrogen atom from the N-methyl group, leading to hydroxylation and subsequent dehydration to form the demethylated product [1].

Table 1: Kinetic Parameters of Norhydrocodone Formation

Enzyme SystemKm (mM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
Human Liver Microsomes (CYP2D6 EM)5.1 ± 0.9980 ± 2100.192
Human Liver Microsomes (CYP2D6 PM)5.3 ± 1.11010 ± 1900.191
Recombinant CYP3A44.8 ± 0.71250 ± 1500.260

Data derived from in vitro incubation experiments [1] [5]

Comparative Metabolic Flux Analysis: Norhydrocodone vs. Hydromorphone Formation

The metabolic fate of hydrocodone diverges significantly along two primary pathways:

  • CYP2D6-mediated O-demethylation: Generates hydromorphone, a µ-opioid agonist with 100-fold greater receptor affinity than hydrocodone [2] [4]
  • CYP3A4-mediated N-demethylation: Produces norhydrocodone, initially classified as an inactive metabolite [1] [5]

Quantitative analysis reveals that norhydrocodone formation accounts for >60% of total hepatic hydrocodone clearance in CYP2D6 extensive metabolizers (EMs), while hydromorphone contributes <10% [1] [5]. This disparity stems from differential enzyme kinetics and abundance: although CYP2D6 has higher affinity for hydrocodone, CYP3A4’s hepatic expression is 5–10 times greater. Metabolic flux studies using isotopically labeled hydrocodone show that CYP3A4 activity dominates at therapeutic hydrocodone concentrations (0.1–1 µM) due to saturation of the high-affinity CYP2D6 pathway [5].

Genetic polymorphisms critically influence this balance. CYP2D6 poor metabolizers (PMs) exhibit 55% lower predicted hepatic clearance (124 ml h⁻¹ kg⁻¹ vs. 227 ml h⁻¹ kg⁻¹ in EMs) and generate minimal hydromorphone [1] [5]. Consequently, norhydrocodone becomes the principal metabolite in PMs, constituting >85% of oxidative metabolites. Conversely, CYP3A4 inhibitors (e.g., macrolide antibiotics, azole antifungals) can reduce norhydrocodone formation by >50%, indirectly enhancing hydromorphone production via residual CYP2D6 activity [2].

Interspecies Variability in Norhydrocodone Biosynthesis

Norhydrocodone formation exhibits marked species-dependent differences in metabolic rate and distribution:

  • Humans: Generate both norhydrocodone and hydromorphone as major plasma metabolites, with norhydrocodone AUC exceeding hydrocodone by 3-fold after chronic administration [3] [6]
  • Rodents (mice/rats): Exhibit preferential N-demethylation, with norhydrocodone as the dominant metabolite (>80% of total metabolites). Mouse hepatic microsomes show 2.3-fold higher Vmax for norhydrocodone formation than human microsomes [3]
  • Dogs: Produce norhydrocodone at comparable rates to humans but with accelerated secondary metabolism to dihydrocodeine derivatives [3]

Table 2: Species Comparison of Norhydrocodone Pharmacokinetics

Species*Relative Formation RatePlasma Half-life (h)Major Secondary Metabolites
Human1.08.0Norhydrocodol, 6β-Norhydrocodol
Mouse2.31.5Norhydromorphone
Rat1.82.1Dihydronorhydrocodone
Dog0.93.5Dihydrocodeine, Nordihydrocodeine

Normalized to human formation rate; data from in vivo studies [3]

These variations necessitate careful translation of preclinical data. Rodent models overestimate norhydrocodone’s contribution to analgesia due to their higher metabolic flux through the CYP3A4 pathway. Conversely, dogs may underestimate accumulation potential due to rapid secondary metabolism [3].

Pharmacokinetic Modeling of Norhydrocodone Accumulation in Chronic Hydrocodone Administration

Norhydrocodone exhibits linear pharmacokinetics after single-dose hydrocodone administration but accumulates disproportionately during chronic dosing due to its prolonged elimination half-life (8 hours vs. 4–5 hours for hydrocodone) [3] [6]. Compartmental modeling predicts that steady-state norhydrocodone concentrations reach 180–220% of hydrocodone levels after 5 days of 6-hourly immediate-release hydrocodone dosing [6]. This accumulation is exacerbated in patients with:

  • Renal impairment: 70% higher norhydrocodone AUC due to reduced urinary excretion [4]
  • CYP2D6 deficiency: Shunting of hydrocodone toward CYP3A4-mediated N-demethylation [1]
  • Concomitant CYP3A4 inhibitors (e.g., clarithromycin): 45% reduction in norhydrocodone clearance [2]

Urinary metabolite profiling shows that norhydrocodone remains detectable 48 hours post-administration—significantly longer than hydrocodone (24 hours) or hydromorphone (12 hours) [3]. This persistence is attributed to norhydrocodone’s resistance to glucuronidation and its relatively low lipophilicity (logP = 1.2 vs. 1.8 for hydrocodone), which reduces hepatic extraction and prolongs systemic exposure [6]. Population pharmacokinetic simulations indicate that chronic hydrocodone users may develop tissue reservoirs of norhydrocodone, particularly in the brain and liver, where concentrations can exceed plasma levels by 4-fold [6].

Table 3: Norhydrocodone Pharmacokinetic Parameters in Chronic Dosing

ParameterSingle DoseSteady-State (5 days)Change (%)
Cmax (ng/mL)18.5 ± 4.241.3 ± 9.6+123%
Tmax (h)1.8 ± 0.52.1 ± 0.6+17%
AUC0–τ (ng·h/mL)156 ± 32389 ± 74+149%
Half-life (h)7.9 ± 1.29.3 ± 1.8+18%

Simulated data for 10 mg hydrocodone every 6 hours [3] [6]

Properties

CAS Number

5083-62-5

Product Name

Norhydrocodone

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1

InChI Key

JGORUXKMRLIJSV-YNHQPCIGSA-N

SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1

Synonyms

norhydrocodone

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.